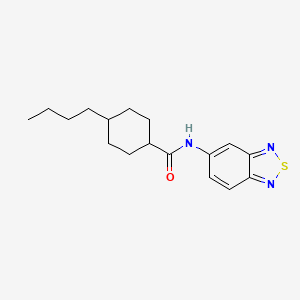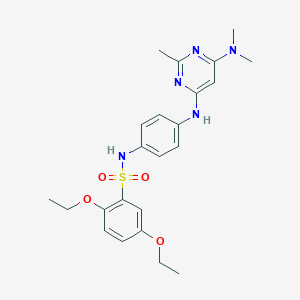![molecular formula C29H26N4O4 B11329445 9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11329445.png)
9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione typically involves multiple steps, including the formation of intermediate compounds One common approach is to start with the reaction of 2,3-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to cyclization reactions under specific conditions to form the tetrazatetracyclic core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2,3-dihydroxyphenyl)-4,5,12,14-tetramethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-13,15-dione
- 4-(4-methoxyphenyl)-12-spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-14,1’-cyclobutane]one
Uniqueness
The uniqueness of 9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione lies in its specific arrangement of functional groups and the tetrazatetracyclic core
Eigenschaften
Molekularformel |
C29H26N4O4 |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione |
InChI |
InChI=1S/C29H26N4O4/c1-31-25-22(28(34)32(2)29(31)35)24(17-11-6-5-7-12-17)33-20-15-9-8-14-19(20)30-23(26(25)33)18-13-10-16-21(36-3)27(18)37-4/h5-16,23,30H,1-4H3 |
InChI-Schlüssel |
BFNKNSCHBVBMQH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C3C(NC4=CC=CC=C4N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C6=C(C(=CC=C6)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11329363.png)
![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11329364.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11329369.png)
![N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11329376.png)
![3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11329381.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11329385.png)
![7-(2-chlorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11329390.png)
![4-[(3-methylbenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329394.png)
![2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11329403.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329412.png)
![3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11329419.png)
![4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B11329430.png)

